N1-(3,4-dimethoxyphenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O6S/c1-17-6-9-20(10-7-17)34(30,31)27-14-4-5-19(27)16-26-24(29)23(28)25-13-12-18-8-11-21(32-2)22(15-18)33-3/h6-11,15,19H,4-5,12-14,16H2,1-3H3,(H,25,28)(H,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTTXOBZSFKOID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CC(=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3,4-dimethoxyphenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the key intermediates. The process may include the following steps:
Preparation of 3,4-dimethoxyphenethylamine: This can be synthesized from 3,4-dimethoxybenzaldehyde through reductive amination.
Synthesis of tosylpyrrolidine: Tosylpyrrolidine can be prepared by reacting pyrrolidine with tosyl chloride in the presence of a base such as triethylamine.
Formation of oxalamide linkage: The final step involves the coupling of 3,4-dimethoxyphenethylamine with tosylpyrrolidine using oxalyl chloride to form the oxalamide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
N1-(3,4-dimethoxyphenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the tosyl group or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aromatic compounds or modified tosyl derivatives.
Scientific Research Applications
N1-(3,4-dimethoxyphenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N1-(3,4-dimethoxyphenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-(3,4-dimethoxyphenethyl)-N2-(methyl)oxalamide
- N1-(3,4-dimethoxyphenethyl)-N2-((1-benzylpyrrolidin-2-yl)methyl)oxalamide
- N1-(3,4-dimethoxyphenethyl)-N2-((1-tosylpiperidin-2-yl)methyl)oxalamide
Uniqueness
N1-(3,4-dimethoxyphenethyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is unique due to the presence of both the dimethoxyphenethyl and tosylpyrrolidinylmethyl groups, which confer distinct chemical and biological properties. This combination of functional groups may result in enhanced biological activity or improved pharmacokinetic properties compared to similar compounds.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Oxalyl chloride, DCM, 0°C → RT | 60-70% | 90% |
| 2 | TBTU, TEA, DMF, 24h | 45-55% | 85-90% |
| 3 | Column chromatography | N/A | >95% |
How is the structural identity of this compound confirmed?
- Nuclear Magnetic Resonance (NMR) : 1H NMR (DMSO-d6) identifies protons on aromatic rings (δ 6.8–7.4 ppm), methyl groups (δ 2.2–3.1 ppm), and amide NH (δ 8.3–10.9 ppm) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ m/z calculated vs. observed) .
- X-ray Crystallography : Resolves steric effects from bulky substituents (e.g., tosyl group) .
What are the solubility and stability profiles under experimental conditions?
- Solubility : Poor in water; soluble in DMSO, DMF, and dichloromethane. Use 10% DMSO in PBS for biological assays .
- Stability : Degrades at >40°C; store at -20°C under nitrogen. Monitor via LC-MS for decomposition products (e.g., dimerization) .
Advanced Research Questions
How can researchers resolve contradictions in biological activity data across assays?
- Case Study : Inconsistent IC50 values in enzyme inhibition assays may arise from:
Q. Table 2: Troubleshooting Data Contradictions
| Issue | Methodological Solution | Reference |
|---|---|---|
| Variable enzyme inhibition | Standardize assay buffers and temperature | |
| Low reproducibility | Include internal controls (e.g., reference inhibitors) |
What strategies optimize the compound’s pharmacokinetic (PK) properties for in vivo studies?
- Lipidization : Add methyl/polyethylene glycol (PEG) groups to improve membrane permeability (logP optimization) .
- Prodrug Approach : Mask polar groups (e.g., hydroxyl) with acetyl or tert-butyl carbamates to enhance oral bioavailability .
- Metabolic Stability : Incubate with liver microsomes to identify cytochrome P450 (CYP) liabilities. Use CYP inhibitors (e.g., ketoconazole) in parallel .
How do steric and electronic effects of substituents influence target binding?
- Steric Effects : The 3,4-dimethoxyphenethyl group may hinder binding to flat hydrophobic pockets (e.g., kinase ATP sites). Docking simulations (AutoDock Vina) predict orientation .
- Electronic Effects : Electron-withdrawing tosyl groups increase amide electrophilicity, enhancing hydrogen bonding with catalytic lysine residues (e.g., in proteases) .
- SAR Studies : Compare analogues (e.g., replacing tosyl with mesyl) to quantify contributions of sulfonamide electronics .
What analytical methods quantify the compound in complex biological matrices?
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile. Monitor transitions specific to the compound (e.g., m/z 500 → 342) .
- Microscopy : Fluorescent tagging (e.g., BODIPY) tracks cellular uptake in real-time .
Q. Guidelines for Methodological Rigor
- Reproducibility : Report reaction yields as mean ± SD (n ≥ 3).
- Data Transparency : Deposit raw NMR/MS spectra in public repositories (e.g., PubChem ).
- Ethical Compliance : Adhere to OECD guidelines for in vivo PK/toxicity studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
